3-(Dibenzylamino)-1-propanol CAS number 3161-51-1 properties
3-(Dibenzylamino)-1-propanol CAS number 3161-51-1 properties
[1][2][3]
Executive Summary
3-(Dibenzylamino)-1-propanol (CAS 3161-51-1) is a specialized bifunctional building block characterized by a primary hydroxyl group and a tertiary amine protected by two benzyl groups.[1][2] This structural duality makes it a critical intermediate in organic synthesis, particularly for "masking" a primary amine while facilitating chemical modifications at the hydroxyl terminus.[2] It serves as a vital initiator in the synthesis of biocompatible polyglycerols and as a precursor for introducing 3-aminopropyl linkers into complex pharmaceutical scaffolds.[2] This guide details its physicochemical profile, validated synthesis protocols, and strategic applications in drug development and polymer chemistry.[2]
Physicochemical Profile
The compound presents as a viscous liquid or low-melting solid depending on purity and ambient conditions.[2] Its lipophilic dibenzyl moiety significantly alters its solubility profile compared to the parent amino alcohol, rendering it soluble in a wide range of organic solvents.[2]
Table 1: Core Technical Specifications
| Property | Value / Description | Note |
| CAS Number | 3161-51-1 | Verified Registry Number |
| IUPAC Name | 3-(Dibenzylamino)propan-1-ol | |
| Molecular Formula | C₁₇H₂₁NO | |
| Molecular Weight | 255.36 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous; may solidify at low temps |
| Density | 1.037 g/mL at 25 °C | Denser than water |
| Refractive Index | High index due to aromatic rings | |
| Boiling Point | > 200 °C (at 760 mmHg) | Typically distilled under high vacuum |
| Solubility | DCM, Chloroform, Acetone, DMF | Low water solubility (hydrophobic) |
| pKa | ~9.5 (estimated for tertiary amine) | Basic nitrogen center |
Synthetic Routes & Optimization
Validated Synthesis Protocol
The most robust industrial and laboratory-scale synthesis involves the double alkylation of 3-amino-1-propanol with benzyl chloride or benzyl bromide.[2] This route is preferred over reductive amination for its operational simplicity and high yield.[2]
Protocol: Nucleophilic Substitution (Self-Validating System)
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Rationale: Using a slight excess of benzyl halide ensures complete conversion of the primary amine to the tertiary dibenzyl amine, preventing mono-benzyl byproducts. Potassium carbonate acts as an acid scavenger to drive the equilibrium.[2]
Step-by-Step Methodology:
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Reagents: Charge a round-bottom flask with 3-amino-1-propanol (1.0 equiv) and Potassium Carbonate (K₂CO₃, 5.0 equiv) in Acetone or Acetonitrile (0.5 M concentration).
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Addition: Add Benzyl Bromide or Benzyl Chloride (2.2 equiv) dropwise at room temperature to control the exotherm.[2]
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Reaction: Heat the mixture to reflux (approx. 60–80 °C) for 12–16 hours. Monitor reaction progress via TLC (SiO₂; Hexane/EtOAc) or LC-MS.[2]
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Workup: Cool to room temperature. Filter off the inorganic salts (KCl/KBr and excess K₂CO₃).[2]
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Purification: Concentrate the filtrate under reduced pressure. The residue is purified via vacuum distillation or flash column chromatography (SiO₂, eluting with Hexane/EtOAc gradient) to yield the pure oil.[2]
Figure 1: Synthetic pathway for the production of 3-(Dibenzylamino)-1-propanol via nucleophilic substitution.[2]
Reactivity & Functionalization Strategy
The strategic value of 3-(Dibenzylamino)-1-propanol lies in its role as a "Masked" Primary Amine .[2] The dibenzyl group is orthogonal to many reaction conditions (basic, acidic, oxidative) but can be cleanly removed via hydrogenolysis (Pd/C, H₂).
The "Protect-Modify-Deprotect" Workflow
Researchers use this molecule to attach a propyl-amine linker to a target scaffold.[2]
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Activation: The hydroxyl group is converted to a leaving group (Mesylate, Tosylate, or Halide) or oxidized to an aldehyde.[2]
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Coupling: The activated propyl chain is reacted with a nucleophile (e.g., a drug scaffold, a polymer backbone).[2]
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Deprotection: Catalytic hydrogenation removes the benzyl groups, revealing the primary amine.[2]
Key Reactivity Profile:
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Hydroxyl Group: Primary alcohol.[2] Reacts with SOCl₂ (to chloride), TsCl (to tosylate), or Dess-Martin Periodinane (to aldehyde).[2]
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Amine: Tertiary, sterically bulky.[2] Non-nucleophilic under mild conditions due to steric hindrance of two benzyl groups, preventing unwanted quaternization.[2]
Figure 2: The "Protect-Modify-Deprotect" strategy utilizing the stability of the dibenzyl group.
Applications in Research & Development
Polymer Chemistry: Functional Initiators
In the synthesis of Biocompatible Polyglycerols , 3-(Dibenzylamino)-1-propanol acts as a functional initiator.[2] The hydroxyl group initiates the ring-opening polymerization of glycidol.[2] Post-polymerization, the dibenzyl groups are removed to generate amino-functionalized polyglycerols, which are critical for bioconjugation (e.g., attaching antibodies or drugs to the polymer).
Pharmaceutical Intermediates
While often confused with precursors for specific SSRIs (like Dapoxetine), this specific CAS is a general building block for:
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Amino-Lipid Synthesis: Used in the creation of cationic lipids for mRNA delivery systems.[2]
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Chiral Ligand Synthesis: The backbone is used to synthesize amino-alcohol ligands for asymmetric catalysis.[2]
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Fragment-Based Drug Discovery: Provides a flexible C3 linker to improve solubility and pharmacokinetic properties of lead compounds.[2]
Handling & Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Precautionary Measures:
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PPE: Wear nitrile gloves and safety goggles.[2] The compound is lipophilic and can penetrate skin; handle with care.[2]
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine over long periods.
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Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[2]
References
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PubChem. "3-(Dibenzylamino)-1-propanol Compound Summary."[2] National Center for Biotechnology Information.[2] Accessed Jan 2026.[2][3] [Link][2]
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Organic Syntheses. "General Procedures for Alkylation of Amines." (Methodology adaptation for Dibenzylation). [Link]
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Royal Society of Chemistry. "Biocompatible fluorinated polyglycerols for droplet microfluidics."[2] Lab on a Chip, 2016. (Cites use as initiator). [Link]
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European Chemicals Agency (ECHA). "Registration Dossier for 3-(Dibenzylamino)-1-propanol."[2] [Link][2]
